Product packaging for 5-Pyridoxic acid(Cat. No.:CAS No. 524-07-2)

5-Pyridoxic acid

Cat. No.: B1208528
CAS No.: 524-07-2
M. Wt: 183.16 g/mol
InChI Key: VJZTVPVXKYQRJZ-UHFFFAOYSA-N
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Description

Overview of Vitamin B6 (Pyridoxine) Vitamers and Metabolism

Vitamin B6 is not a single entity but rather a collective term for a group of six chemically related compounds, known as vitamers, that all exhibit the biological activity of Vitamin B6. karger.comwikipedia.org These vitamers share a common pyridine (B92270) ring structure but differ in the functional group at the 4-position of the ring. mdpi.com The six vitamers are:

Pyridoxine (B80251) (PN): An alcohol form, commonly found in plant-based foods and used in dietary supplements. wikipedia.orgmdpi.com

Pyridoxal (B1214274) (PL): An aldehyde form. mdpi.com

Pyridoxamine (B1203002) (PM): An amine form. mdpi.com

Pyridoxine 5'-phosphate (PNP): The phosphorylated form of pyridoxine. wikipedia.org

Pyridoxal 5'-phosphate (PLP): The phosphorylated form of pyridoxal. wikipedia.org

Pyridoxamine 5'-phosphate (PMP): The phosphorylated form of pyridoxamine. wikipedia.org

Of these, pyridoxal 5'-phosphate (PLP) is the metabolically active coenzyme form and plays a crucial role in over 140 enzymatic reactions in the human body. karger.comwikipedia.org These reactions are fundamental to a wide array of physiological processes, including the metabolism of amino acids, glucose, and lipids. karger.com

The metabolism of Vitamin B6 is a dynamic process of interconversion between these vitamers, primarily occurring in the liver. nih.gov Dietary forms of Vitamin B6 are absorbed in the small intestine. wikipedia.org Once absorbed, they are transported to the liver and other tissues where they undergo a series of enzymatic modifications. The key enzymes in this "salvage pathway" are pyridoxal kinase, which phosphorylates pyridoxine, pyridoxal, and pyridoxamine, and pyridox(am)ine 5'-phosphate oxidase (PNPO), which converts PNP and PMP to the active coenzyme, PLP. wikipedia.orgnih.gov This intricate metabolic network ensures a continuous supply of PLP to meet the body's extensive enzymatic demands.

Table 1: The Six Vitamers of Vitamin B6

VitamerChemical FormPhosphorylated Derivative
Pyridoxine (PN)AlcoholPyridoxine 5'-phosphate (PNP)
Pyridoxal (PL)AldehydePyridoxal 5'-phosphate (PLP)
Pyridoxamine (PM)AminePyridoxamine 5'-phosphate (PMP)

Definition and Significance of 5-Pyridoxic Acid as a Major Catabolite

In the course of Vitamin B6 metabolism, any excess that is not required for coenzyme functions is catabolized for excretion. The primary and terminal catabolite of this process is This compound (often referred to in literature as 4-pyridoxic acid ). wikipedia.orgnih.gov This water-soluble compound is formed in the liver through the action of aldehyde oxidase on pyridoxal. wikipedia.orgnih.gov

The formation of this compound is an irreversible step, marking the end of the metabolic line for the Vitamin B6 vitamer. wikipedia.org Once formed, it is released into the bloodstream and subsequently filtered by the kidneys to be excreted in the urine. wikipedia.orgrupahealth.com The amount of this compound in the urine directly reflects the body's recent intake and turnover of Vitamin B6, making it a crucial biomarker for assessing nutritional status. rupahealth.com For instance, low levels of urinary this compound can be indicative of a Vitamin B6 deficiency.

The significance of this compound extends beyond its role as a simple waste product. Its measurement provides valuable insights for researchers and clinicians into the efficiency of Vitamin B6 absorption, metabolism, and utilization. In certain clinical conditions, the levels of this compound can be altered, reflecting underlying metabolic disturbances. rupahealth.com Therefore, the study of this major catabolite is integral to a comprehensive understanding of Vitamin B6 biochemistry in both health and disease.

Historical Perspective on the Discovery and Initial Characterization of this compound

The journey to understanding this compound began with the broader exploration of Vitamin B6. In 1934, Paul György identified a substance that could cure a specific skin disease in rats, which he named Vitamin B6. nih.govresearchgate.net This was followed by the isolation of pyridoxine in 1938 by Samuel Lepkovsky and, independently, by several other research groups. karger.comnih.gov The chemical structure of pyridoxine as a pyridine derivative was elucidated in 1939 by Stanton A. Harris and Karl Folkers, as well as Richard Kuhn. karger.comnih.gov

The existence of other forms of Vitamin B6 became apparent in the early 1940s. Through the development of a microbiological growth assay, Esmond Snell characterized pyridoxamine and pyridoxal in 1942, demonstrating that these compounds also possessed Vitamin B6 activity. wikipedia.orgnih.govresearchgate.net This work established the concept of the Vitamin B6 vitamer family.

With the primary forms of Vitamin B6 identified, the focus of research shifted towards understanding their metabolic fate in the body. A significant breakthrough came in 1944 when J.W. Huff and W.A. Perlzweig published their work on "An Oxidative Metabolite of Pyridoxine in Human Urine." nih.govcapes.gov.br In their research, they identified and isolated a new compound from human urine after the administration of pyridoxine. Through chemical analysis, they characterized this substance as 2-methyl-3-hydroxy-4-carboxy-5-hydroxymethylpyridine, which they named pyridoxic acid . capes.gov.br This seminal work was the first to identify the primary excretory product of Vitamin B6 metabolism, laying the foundation for future studies on the catabolism of this essential vitamin. The discovery of this compound was a crucial step in completing the picture of the Vitamin B6 metabolic pathway, from its active coenzyme forms to its ultimate elimination from the body.

Table 2: Timeline of Key Discoveries in Vitamin B6 and this compound Research

YearDiscoveryKey Researcher(s)
1934Identification of Vitamin B6Paul György
1938Isolation of PyridoxineSamuel Lepkovsky, et al.
1939Elucidation of Pyridoxine's structureStanton A. Harris, Karl Folkers, Richard Kuhn
1942Characterization of Pyridoxamine and PyridoxalEsmond Snell
1944Discovery and isolation of Pyridoxic AcidJ.W. Huff, W.A. Perlzweig

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4 B1208528 5-Pyridoxic acid CAS No. 524-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO4/c1-4-7(11)6(3-10)5(2-9-4)8(12)13/h2,10-11H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZTVPVXKYQRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177128
Record name 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-07-2
Record name 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid
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Record name 5-Pyridoxic acid
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Record name 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid
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Record name 5-PYRIDOXIC ACID
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Biochemical Pathways and Enzymatic Transformations of 5 Pyridoxic Acid

Formation of 5-Pyridoxic Acid from Pyridoxal (B1214274) and Other Vitamers

The synthesis of this compound is a critical step in the catabolism of vitamin B6. It primarily originates from the oxidation of pyridoxal, one of the vitamin B6 forms. This conversion is catalyzed by specific enzymes that recognize pyridoxal and other related vitamers as substrates.

Role of Aldehyde Oxidase (AOX) in this compound Synthesis

Aldehyde oxidase (AOX) is a molybdo-flavoenzyme that plays a significant role in the phase I metabolism of various compounds, including the oxidation of aldehydes to their corresponding carboxylic acids. nih.govwuxiapptec.combohrium.com In the context of vitamin B6 metabolism, AOX catalyzes the conversion of pyridoxal to 4-pyridoxic acid. researchgate.netrupahealth.com AOXs are characterized by their broad substrate specificity and are found in the liver of humans and many experimental animals. nih.govresearchgate.net The catalytic activity of AOX relies on a molybdopterin cofactor and flavin adenine (B156593) dinucleotide (FAD). researchgate.net While aldehydes are a known substrate, AOX also efficiently oxidizes aza- and oxo-heterocycles. bohrium.com The significance of AOX in drug metabolism is increasingly recognized, particularly as drug candidates are designed to avoid metabolism by the cytochrome P450 system. nih.gov

Involvement of NAD-Dependent Aldehyde Dehydrogenase in this compound Formation

In addition to aldehyde oxidase, NAD-dependent aldehyde dehydrogenase is also capable of catalyzing the formation of 4-pyridoxic acid from pyridoxal. nih.gov This enzyme belongs to the family of oxidoreductases that oxidize aldehydes to carboxylic acids using NAD+ or NADP+ as a cofactor. frontiersin.orgwikipedia.orgwikipedia.org Research has demonstrated that even in animals with no aldehyde oxidase activity, 4-pyridoxic acid is still produced, indicating the presence of an alternative enzymatic pathway. nih.gov NAD-dependent pyridoxal dehydrogenase has been identified and partially purified from various rat tissues, including red blood cells, intestine, muscle, brain, liver, kidney, heart, and lung. nih.gov The reaction involves the NAD(P)+ dependent oxidation of an aldehyde to its corresponding carboxylic acid. frontiersin.org

Precursors to this compound (e.g., Pyridoxal, Pyridoxal 5'-Phosphate, Pyridoxolactone)

The primary precursor for this compound is pyridoxal . researchgate.netnih.gov However, the metabolic pathway involves several interconvertible forms of vitamin B6, known as vitamers. These include pyridoxine (B80251), pyridoxamine (B1203002), and their phosphorylated derivatives. nih.govnih.govPyridoxal 5'-phosphate (PLP) , the biologically active coenzyme form of vitamin B6, is dephosphorylated to pyridoxal before being oxidized to pyridoxic acid. rupahealth.comwikipedia.org In bacterial degradation pathways, isopyridoxal (B1221238) is oxidized to a mixture of this compound and 5-pyridoxolactone . nih.gov The formation of 5-pyridoxolactone is catalyzed by isopyridoxal dehydrogenase. nih.gov Subsequently, 5-pyridoxolactone can be hydrolyzed to this compound by the enzyme 5-pyridoxolactonase. nih.gov

Precursor CompoundEnzyme(s) Involved in Conversion to this compound
PyridoxalAldehyde Oxidase, NAD-Dependent Aldehyde Dehydrogenase
Pyridoxal 5'-PhosphatePyridoxal Phosphatase (to form Pyridoxal)
IsopyridoxalIsopyridoxal Dehydrogenase (forms 5-pyridoxolactone and this compound)
5-Pyridoxolactone5-Pyridoxolactonase

Further Degradation and Metabolism of this compound

While this compound is a major urinary metabolite of vitamin B6 in mammals, in certain microorganisms, it serves as a substrate for further degradation, enabling them to utilize vitamin B6 as a sole source of carbon and nitrogen.

Bacterial Degradation Pathways Involving this compound Oxygenase

Bacteria such as Arthrobacter sp. can grow on pyridoxine as their sole carbon and nitrogen source. nih.gov In these organisms, the degradation of vitamin B6 proceeds through a pathway where this compound is a key intermediate. The crucial step in the breakdown of the pyridine (B92270) ring of this compound is catalyzed by This compound oxygenase . nih.gov This cytoplasmic enzyme is an FAD-dependent oxygenase. nih.gov It catalyzes the opening of the pyridine ring, a vital step for the further metabolism of the compound. nih.gov

Enzymology of Ring Cleavage and Subsequent Metabolite Formation

The enzyme this compound oxygenase catalyzes the addition of two hydrogen and two oxygen atoms to its substrate, leading to the cleavage of the pyridine ring. nih.gov This FAD-dependent enzyme has an optimal pH between 7 and 8 and consists of a single subunit with a molecular weight of approximately 51,000. nih.gov The ring-opening reaction is essential for the complete degradation of pyridoxine in these bacteria, allowing for the formation of smaller molecules that can enter central metabolic pathways. nih.gov

EnzymeOrganismSubstrateProduct of Ring CleavageCofactor
This compound OxygenaseArthrobacter Cr-7This compoundNot explicitly detailed in provided textFAD

Role of FAD-Dependent Oxygenases in this compound Catabolism

The catabolism of this compound involves a critical ring-opening step catalyzed by FAD-dependent oxygenases. A well-studied example is the 5-pyridoxic-acid oxygenase isolated from the soil bacterium Arthrobacter Cr-7, which utilizes pyridoxine as its sole source of carbon and nitrogen nih.govresearchgate.net. This cytoplasmic enzyme is essential for the degradation of the pyridine ring structure of the vitamin B6 molecule nih.gov.

The enzyme, 5-pyridoxic-acid oxygenase, is an FAD-dependent oxygenase that incorporates both two hydrogen and two oxygen atoms into its substrate, this compound nih.govresearchgate.net. This action represents the pivotal ring-cleavage event in the catabolic pathway for pyridoxine in this organism nih.gov. The enzyme itself is a dimer composed of likely identical subunits and requires FAD as a coenzyme for its activity researchgate.net. While FAD is the required coenzyme, other flavins like FMN and riboflavin cannot replace it; however, their presence can enhance a minor side reaction catalyzed by the holoenzyme nih.gov. The enzyme is strongly inhibited by sulfhydryl reagents researchgate.net.

Detailed research has elucidated several key properties of this FAD-dependent oxygenase, which are summarized in the table below.

PropertyValue / DescriptionSource
Enzyme Name 5-pyridoxic-acid oxygenase nih.gov
Source Organism Arthrobacter Cr-7 nih.govresearchgate.net
Coenzyme Flavin adenine dinucleotide (FAD) nih.govresearchgate.net
Molecular Weight (Mr) ~51,000 (single subunit) nih.gov
Isoelectric Point (pI) 4.6 nih.gov
Optimal pH 7.0 - 8.0 nih.gov
Reaction Catalyzed Ring-opening of this compound nih.gov

Interconversion of Vitamin B6 Vitamers and the Irreversible Nature of this compound Formation

Vitamin B6 is not a single compound but a group of six chemically related, interconvertible molecules known as vitamers researchgate.net. These are pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphorylated forms: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP) researchgate.net. The biologically most active form, which serves as a cofactor for over 140 enzymatic reactions, is PLP researchgate.netnih.gov.

Organisms that cannot synthesize vitamin B6 de novo, including humans, rely on dietary sources and a "salvage pathway" to interconvert these vitamers according to metabolic needs researchgate.netnih.govmdpi.com. This pathway primarily involves two key enzymes: pyridoxal kinase and pyridoxine 5'-phosphate oxidase (PNPO) nih.govvcu.edu.

Pyridoxal kinase phosphorylates the non-phosphorylated forms (PN, PL, PM) to their 5'-phosphate esters (PNP, PLP, PMP) nih.govvcu.edu.

Pyridoxine 5'-phosphate oxidase (PNPO) , a flavin mononucleotide (FMN)-dependent enzyme, then catalyzes the oxidation of PNP and PMP to the active coenzyme, PLP nih.govvcu.edu.

This system allows for a dynamic equilibrium among the B6 vitamers. However, the formation of pyridoxic acid represents a terminal, irreversible step. In catabolism, pyridoxal is oxidized to pyridoxic acid (e.g., 4-pyridoxic acid in humans or this compound in certain bacterial pathways) nih.govnih.gov. This conversion is a degradative process that removes the vitamer from the functional pool. Once formed, this compound cannot be converted back into pyridoxal or any other functional B6 vitamer, marking it as a final excretory end-product nih.gov.

Vitamin B6 VitamerAbbreviationKey Characteristic
PyridoxinePNAlcohol form
PyridoxalPLAldehyde form; precursor to pyridoxic acid
PyridoxaminePMAmine form
Pyridoxine 5'-phosphatePNPPhosphorylated alcohol form
Pyridoxal 5'-phosphatePLPPhosphorylated aldehyde form; active coenzyme
Pyridoxamine 5'-phosphatePMPPhosphorylated amine form

Regulation of this compound Production within Vitamin B6 Homeostasis

The production of pyridoxic acid is a crucial component in the regulation of vitamin B6 homeostasis, ensuring that cellular levels of the active coenzyme, PLP, are maintained within a narrow, non-toxic range vcu.edu. The intracellular concentration of free PLP is kept very low, and its conversion to pyridoxic acid is one of the key mechanisms for achieving this control vcu.edu.

Regulation occurs primarily by controlling the availability of the precursor, pyridoxal. In mammals, the liver plays a central role in the interconversion of dietary B6 vitamers and the synthesis of PLP for circulation researchgate.netnih.gov. When the intake of vitamin B6 exceeds the body's needs, the excess is metabolized, primarily in the liver, to 4-pyridoxic acid, which is then excreted in the urine nih.gov. This process prevents the accumulation of potentially toxic levels of B6 vitamers vcu.edu.

The regulatory process can be summarized as follows:

High levels of PLP can lead to feedback inhibition of the synthesizing enzymes, pyridoxal kinase and PNPO vcu.edu.

Excess PLP can be hydrolyzed by cellular phosphatases to release free pyridoxal nih.govvcu.edu.

This free pyridoxal then becomes a substrate for an aldehyde oxidase, which irreversibly oxidizes it to pyridoxic acid nih.gov.

Therefore, the formation of pyridoxic acid is not just a waste-disposal pathway but an integral part of the homeostatic mechanism that tightly controls the cellular pool of the physiologically active form of vitamin B6, PLP.

Analytical Methodologies for 5 Pyridoxic Acid Quantification in Research

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating 5-pyridoxic acid from other B6 vitamers and endogenous components in biological samples. kcl.ac.uknih.gov This separation is critical for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. nih.govwho.intontosight.ai Reversed-phase HPLC, often employing a C18 column, is a common approach for separating this compound and other vitamin B6 compounds. ijmrhs.comcapes.gov.br

UV Detection: UV detection is a straightforward method for quantifying this compound. A simple and validated HPLC-UV method for measuring this compound in human urine has been reported. ijmrhs.com In this method, detection at 302 nm provided a linear range from 0.0125 to 0.8 µM. ijmrhs.com

Fluorescence Detection: Fluorescence detection offers enhanced sensitivity for this compound analysis. ijmrhs.comcapes.gov.br this compound is naturally fluorescent, allowing for direct detection. capes.gov.br However, derivatization techniques are often employed to increase the fluorescence signal of other B6 vitamers, which can be measured concurrently. cdc.govresearchgate.net For instance, post-column derivatization with sodium bisulfite or chlorite (B76162) can enhance the detection of pyridoxal (B1214274) 5'-phosphate (PLP). capes.gov.brcdc.govresearchgate.net A common method involves excitation and emission wavelengths around 328 nm and 393 nm, respectively, after post-column derivatization. capes.gov.br Another method specifies excitation at 325 nm and emission at 425 nm. cdc.gov

HPLC Methods for this compound Quantification
MethodColumnMobile PhaseDetectionLinear Range (µM)Retention Time (min)Reference
HPLC-UVWaters Symmetry® C18 (250 mm × 4.6 mm, 5 µM)Methanol (B129727) and 35 mM sodium phosphate (B84403) buffer with 2.5 mM sodium heptane (B126788) polysulfonate (pH 3.5)UV at 302 nm0.0125 - 0.88.0 ijmrhs.com
HPLC-Fluorescence (Post-column derivatization)ODS reversed-phase0.1 mol/l potassium dihydrogen phosphate with 0.1 mol/l sodium perchlorate (B79767) and 0.5 g/l sodium bisulfite (pH 3)Fluorescence (Ex: 300 nm, Em: 400 nm)Not specified<13 researchgate.net
HPLC-Fluorescence (Post-column derivatization with sodium chlorite)Reversed-phaseNot specifiedFluorescence (Ex: 325 nm, Em: 425 nm)Not specifiedNot specified cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique that has been utilized for the analysis of this compound. ontosight.ainih.gov This method typically requires derivatization of the analyte to increase its volatility for gas-phase analysis. oup.com For instance, trifluoroacetic acid (TFA) derivatization has been used. oup.com GC-MS provides high specificity due to the mass-to-charge ratio detection of the analyte and its fragments. oup.com In one study, an HP-5 capillary column was used to separate TFA derivatives of various vitamin B6 compounds, including this compound. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the simultaneous quantification of this compound and other B vitamins in biological fluids. nih.govoup.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. oup.com

LC-MS/MS methods often utilize electrospray ionization (ESI) in the positive ion mode and multiple reaction monitoring (MRM) for quantification. acs.orgresearchgate.net The method can achieve low limits of quantification, often in the nanomolar range. nih.govresearchgate.net For example, one validated LC-MS/MS method for eight B vitamins in human serum reported a limit of quantification for pyridoxic acid of 0.4 ng/mL. nih.gov Another study reported a linear range of 1.25 to 200 nmol/L for this compound in cerebrospinal fluid. acs.org

Sample Preparation and Matrix Considerations for Research Studies

Proper sample preparation is a critical step to ensure accurate and reliable quantification of this compound, as it removes interferences from the complex biological matrix. oup.comacs.org

Extraction Procedures (e.g., Protein Precipitation)

Protein precipitation is the most common method for extracting this compound and other small molecules from biological samples like plasma, serum, and whole blood. oup.comacs.org This process denatures and precipitates proteins, which can interfere with the analysis.

Commonly used protein precipitating agents include:

Trichloroacetic acid (TCA): TCA is a very effective protein precipitant and is frequently used in methods for B vitamin analysis. researchgate.netresearchgate.netsigmaaldrich.com Typically, TCA is added to the sample to a final concentration of 10-20%. sigmaaldrich.com

Perchloric acid (PCA): PCA is another strong acid used for protein precipitation in the analysis of vitamin B6 metabolites. ijmrhs.commdpi.com

Metaphosphoric acid (MPA): MPA is also utilized to precipitate proteins from serum samples before HPLC analysis. cdc.govcdc.gov

Methanol and Acetonitrile (B52724): Organic solvents like methanol and acetonitrile are also used for protein precipitation. nih.govresearchgate.net One study found that using zinc sulfate (B86663) in methanol for protein precipitation provided high accuracy and precision. plos.org Another developed a method using acetonitrile for protein precipitation for analyzing vitamin B6 vitamers in cerebrospinal fluid. nih.gov

The choice of precipitating agent can impact the recovery and stability of the analyte. plos.org After precipitation, the sample is typically centrifuged, and the supernatant containing the analyte is collected for analysis. researchgate.netresearchgate.net

Common Protein Precipitants for this compound Extraction
PrecipitantTypical ConcentrationMatrixReference
Trichloroacetic acid (TCA)10% w/vWhole blood researchgate.netresearchgate.net
Perchloric acid (PCA)6%Urine ijmrhs.com
Metaphosphoric acid (MPA)5%Serum cdc.govcdc.gov
MethanolNot specifiedSerum nih.gov
AcetonitrileNot specifiedCerebrospinal fluid researchgate.netnih.gov
Zinc Sulfate in MethanolNot specifiedWhole blood plos.org

Use of Internal Standards (e.g., Stable Isotope Dilution)

The use of internal standards is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. oup.comfoodandnutritionresearch.net

Stable Isotope Dilution: Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis by mass spectrometry. oup.comscispace.com These standards are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13). nih.govresearchgate.net For this compound, deuterated pyridoxic acid (e.g., PA-d2) is a commonly used internal standard. acs.orggimitec.com

The principle of stable isotope dilution analysis involves adding a known amount of the labeled internal standard to the sample before processing. researchgate.net The analyte and the internal standard are then extracted and analyzed together. researchgate.net The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the concentration of the analyte. acs.org This approach effectively corrects for matrix effects and any loss of analyte during sample preparation. oup.com

Method Validation Parameters for Research Applications

Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. For the quantification of this compound (PA) in research, validation confirms that the analytical procedure is reliable, reproducible, and accurate for the measurement of PA concentrations in biological matrices like plasma and urine. ijmrhs.comnih.gov Key parameters evaluated during validation include linearity, quantification limits, precision, accuracy, recovery, and stability. researchgate.net

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. jchps.com The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the lower limit of quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govmdpi.com

High-performance liquid chromatography (HPLC) methods are commonly used for this compound analysis. ontosight.ai In a two-dimensional liquid chromatography method with UV detection (2D-LC-UV), excellent linearity (R² > 0.99) was achieved for PA. mdpi.com An HPLC-UV method developed for urine analysis demonstrated linearity in a range from 0.0125 to 0.8 µM, with a correlation coefficient greater than 0.99. ijmrhs.comijmrhs.com Another HPLC method with fluorescence detection reported a linear analytical measurement range for PA of 1.4–350 nmol/L. nih.gov

The LLOQ is established as the lowest concentration on the calibration curve where both bias and imprecision are typically below 15-20%. nih.govmdpi.com Research has demonstrated that these limits can be quite low, allowing for the detection of endogenous levels of the metabolite. For instance, a 2D-LC-UV method achieved an LOD of 0.2 nmol/L and an LOQ of 0.4 nmol/L for PA in plasma. mdpi.com An HPLC-UV method for urine samples reached an LLOQ of 0.0125 µM. ijmrhs.com

Table 1: Linearity and Quantification Limits for this compound in Various Studies

Analytical Method Matrix Linearity Range LLOQ LOD Source(s)
HPLC with Fluorescence Detection Plasma 1.4–339 nmol/L 3.3 nmol/L Not Reported nih.gov
2D-LC-UV Animal Plasma >0.99 (R²) 0.4 nmol/L 0.2 nmol/L mdpi.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV%). ijmrhs.commdpi.com Accuracy is the closeness of the mean test results to the true value and is often assessed by calculating the percentage of bias or through spike recovery experiments. ijmrhs.comnih.gov Recovery assesses the efficiency of the extraction process by comparing the amount of analyte measured in a processed sample to the amount originally present. nih.govmdpi.com

For a validated HPLC-UV method analyzing PA in urine, intra- and inter-day accuracy and precision for quality control samples were within the generally accepted limit of 15%, and within 20% for the LLOQ. ijmrhs.com In one study, the intra-day precision (CV%) for PA ranged from 0.3% to 7.12%, while accuracy ranged from -4.2% to 9.1%. ijmrhs.com A separate 2D-LC-UV method for animal plasma reported intra-day precision values of <12.6%, accuracy varying from -7.61% to 15.38%, and recovery values between 90.00% and 113.90%. mdpi.com The mean spike recovery for PA in an HPLC method with fluorescence detection was 105.4%. nih.gov

Table 2: Precision, Accuracy, and Recovery Data from a Validated HPLC-UV Method for this compound in Urine

Nominal Concentration (µM) Measured Concentration (Mean) Precision (CV%) Accuracy (%) Recovery (%) Source(s)
0.025 23.959 (nmol/L) 7.12 -4.2 92.6 ijmrhs.com
0.050 54.536 (nmol/L) 3.18 9.1 98.6 ijmrhs.com
0.100 107.72 (nmol/L) 0.3 7.7 99.1 ijmrhs.com

The stability of this compound and its precursors, particularly pyridoxal 5'-phosphate (PLP), in biological samples is paramount for accurate quantification. bevital.nonih.gov Inadequate handling and storage can lead to the degradation of these compounds, altering their measured concentrations. lshtm.ac.uk

Key stability factors include the choice of matrix, temperature, light exposure, and freeze-thaw cycles. B6 vitamers are most stable in EDTA plasma. bevital.no In other matrices like serum or heparin plasma, PLP can be converted to pyridoxal. bevital.no To minimize degradation, samples should be placed on ice immediately after collection, protected from light, and the plasma should be separated from blood cells promptly, ideally within 30 minutes. bevital.no Vitamin B6 compounds are known to be light-sensitive; therefore, sample preparation should be performed under yellow lighting and away from direct sunlight. cdc.govresearchgate.net One of the photodegradation products of PLP has been identified as 4-pyridoxic acid 5'-phosphate (PAP). lshtm.ac.uk

For long-term storage, samples are stable for at least five years when kept at -70°C. cdc.gov They have also been shown to withstand a minimum of five freeze-thaw cycles without significant degradation. cdc.gov Studies on PLP have shown it to be stable for 24 hours at both room temperature and at 4-8°C, which allows for typical specimen transport times. nih.gov

Table 3: Summary of Stability Conditions for Vitamin B6 Metabolites

Condition Recommendation Rationale Source(s)
Matrix EDTA Plasma B6 vitamers are most stable; prevents conversion of PLP to PL. bevital.no
Light Exposure Protect from light; use amber tubes and work under yellow light. PLP is photolabile and can degrade into related compounds like PAP. bevital.nolshtm.ac.ukcdc.gov
Short-Term Storage Keep on ice after collection; stable for 24h at RT or 4-8°C. Minimizes immediate enzymatic or chemical degradation. bevital.nonih.gov
Long-Term Storage Freeze at -70°C. Samples are stable for at least 5 years. cdc.gov

| Freeze-Thaw Cycles | Stable for at least 5 cycles. | Ensures sample integrity after multiple uses. | cdc.gov |

Enzymatic Assay Approaches for Related Metabolites

While HPLC and LC-MS/MS are the predominant methods for quantifying this compound, enzymatic assays are widely used for its biologically active precursor, pyridoxal 5'-phosphate (PLP). oup.comfda.gov These assays are often based on the function of PLP as a coenzyme. wipo.int

A common approach is a homogeneous enzymatic assay that utilizes a PLP-dependent enzyme, such as recombinant homocysteine-α,γ-lyase (rHCYase), which is prepared in its inactive apo-enzyme form (without PLP). oup.comfda.gov When a plasma sample containing PLP is added, the apo-enzyme is reconstituted into its active holoenzyme form. The restored enzymatic activity is proportional to the amount of PLP in the sample. The enzyme then catalyzes a reaction, such as the conversion of homocysteine to hydrogen sulfide (B99878) (H2S), which is measured spectrophotometrically to determine the PLP concentration. oup.comfda.gov Validation of such an assay has shown a lower limit of detection of 5 nmol/L, linearity up to 200 nmol/L, and a recovery of 98%. oup.com

Another enzymatic method is a fluorometric assay for pyridoxal that uses the enzyme pyridoxal dehydrogenase (PLDH). tandfonline.com This enzyme specifically catalyzes the dehydrogenation of pyridoxal to the highly fluorescent 4-pyridoxolactone, allowing for sensitive detection. tandfonline.com This assay has a reported detection limit of approximately 10 pmol and shows high specificity for pyridoxal over other vitamin B6 forms. tandfonline.com Additionally, enzymes like alkaline phosphatase are used in sample pre-treatment for HPLC analysis to hydrolyze phosphorylated B6 vitamers (like PLP) to their non-phosphorylated forms, enabling the measurement of total vitamin B6 content. foodandnutritionresearch.net

Table 4: Characteristics of Enzymatic Assays for Vitamin B6 Metabolites

Assay Type Target Analyte Principle Detection Method Key Features Source(s)
Homogeneous Enzymatic Assay Pyridoxal 5'-Phosphate (PLP) Reconstitution of apo-rHCYase by PLP, which then produces a measurable product (H2S). Spectrophotometry Lower limit of detection of 5 nmol/L; linear to 200 nmol/L. oup.comfda.gov
Enzymatic Fluorometric Assay Pyridoxal (PL) Pyridoxal dehydrogenase (PLDH) converts PL to fluorescent 4-pyridoxolactone. Fluorometry High specificity for pyridoxal; detection limit of ~10 pmol. tandfonline.com

| Enzymatic Pre-treatment for HPLC | All B6 Vitamers | Enzymes (e.g., alkaline phosphatase) convert various B6 forms into a single derivative for quantification. | Fluorescence Detection | Allows for determination of total and individual vitamin B6 compounds. | foodandnutritionresearch.net |

Biological Significance and Research Applications of 5 Pyridoxic Acid in Model Systems

5-Pyridoxic Acid as an Indicator of Vitamin B6 Metabolic Status in Research Models

This compound, also known as 4-pyridoxic acid (4-PA), is the principal catabolite of vitamin B6 metabolism. droracle.ainih.gov Its measurement in biological fluids, particularly urine, serves as a key direct biomarker for assessing the metabolic status of vitamin B6 in various experimental models. nih.govbevital.noresearchgate.net

Association with Vitamin B6 Intake in Animal Models

The urinary excretion of this compound is highly responsive to dietary vitamin B6 intake, making it a valuable tool in nutritional research conducted in animal models. nih.gov Studies have shown that its excretion rate directly reflects recent B6 consumption. nih.gov Generally, about 40-60% of a given vitamin B6 dose is metabolized and excreted as this compound. researchgate.netbevital.no This relationship allows researchers to evaluate B6 requirements and bioavailability from different dietary sources. nih.gov

For instance, in rat models, dietary forms such as pyridoxamine (B1203002) and pyridoxal (B1214274) lead to slightly higher urinary excretion of this compound compared to pyridoxine (B80251). nih.gov In a zebrafish model of hypophosphatasia, a genetic disorder affecting vitamin B6 metabolism, larvae initially showed depleted levels of this compound. nih.gov Subsequent treatment with pyridoxine, a form of vitamin B6, successfully increased the concentration of this compound, demonstrating a direct link between B6 administration and the level of its catabolite in this experimental system. nih.gov However, it is noteworthy that in mouse models, this compound is found in low amounts in plasma and urine, suggesting it may not be the primary metabolic end-product in this particular species. researchgate.net

Table 1: Relationship Between Vitamin B6 Intake and this compound (5-PA) Excretion in Research Models
Model SystemObservationReference
General Animal ModelsUrinary 5-PA excretion responds almost immediately to changes in dietary Vitamin B6 intake. nih.gov
General Animal ModelsApproximately 40-60% of dietary Vitamin B6 is excreted as 5-PA. researchgate.netbevital.no
Zebrafish (alpl-/- model)Depleted baseline levels of 5-PA were increased following treatment with pyridoxine. nih.gov
Rat ModelsDietary pyridoxamine and pyridoxal result in slightly more urinary 5-PA than pyridoxine. nih.gov
Mouse ModelsLow levels of 5-PA in plasma and urine suggest it may not be the primary B6 catabolite. researchgate.net

Response to Altered Metabolic Conditions in Experimental Systems

Levels of this compound are significantly influenced by various metabolic states, particularly those involving inflammation and genetic mutations affecting vitamin B6-dependent pathways. In research models, these conditions alter the normal processing of vitamin B6, which is reflected in the concentration of its metabolites.

Inflammation has been shown to alter vitamin B6 metabolism. nih.gov The pyridoxic acid ratio (PAr), calculated as the ratio of this compound to the sum of pyridoxal 5'-phosphate (PLP) and pyridoxal, is used as a marker for increased vitamin B6 catabolism during inflammatory responses. mdpi.com During inflammation and associated oxidative stress, the activity of enzymes like aldehyde oxidase, which converts pyridoxal to this compound, can be upregulated, leading to changes in metabolite levels. mdpi.combevital.no In a rat model of adjuvant-induced arthritis, while plasma PLP levels decreased significantly in the liver, urinary excretion of this compound was not affected, indicating a tissue-specific depletion of vitamin B6 during inflammation. nih.govescholarship.org

Genetic models have provided further insight. In a zebrafish model for hypophosphatasia, a condition caused by mutations in the ALPL gene, a deficiency in enzyme activity led to a depletion of this compound. nih.gov This demonstrates how a specific genetic defect that impairs the dephosphorylation of PLP can reduce the available substrate (pyridoxal) for conversion into this compound. nih.gov Similarly, in Drosophila melanogaster models with mutations in the pyridox(am)ine 5'-phosphate oxidase (PNPO) gene, the metabolic cascade that ultimately produces this compound is disrupted. researchgate.net

Research on Transport Mechanisms of this compound

The excretion of this compound is an active process primarily handled by the kidneys. Research in model systems has focused on identifying and characterizing the specific transporters involved in its secretion from the blood into the urine.

Investigation of Renal Organic Anion Transporter (OAT1 and OAT3) Activity

Scientific investigations have identified this compound as an endogenous substrate and clinical biomarker for the activity of renal organic anion transporters, specifically OAT1 and OAT3. biorxiv.orgspringermedizin.demdpi.com These transporters are located on the basolateral membrane of the kidney's proximal tubule cells and are crucial for the secretion of a wide range of substances. mdpi.com

The role of OAT1 and OAT3 in this compound transport has been demonstrated in studies using inhibitors. For example, administration of probenecid (B1678239), a potent inhibitor of OAT1 and OAT3, to animal models like cynomolgus monkeys and in human studies, leads to a significant increase in the plasma concentration of this compound and a corresponding decrease in its renal clearance. biorxiv.orgnih.govnih.gov In vitro studies using cells engineered to express these transporters have confirmed that this compound is a substrate for both human OAT1 and OAT3. springermedizin.deacs.org Further research has quantified the relative contributions of these transporters, indicating that OAT3 is the primary driver of this compound renal secretion. nih.gov

Table 2: Contribution of Renal Transporters to this compound (5-PA) Clearance
Transport MechanismEstimated Contribution to Total Renal ClearanceReference
OAT3-mediated Secretion82% nih.gov
OAT1-mediated Secretion7% nih.gov
OAT2-mediated Secretion6% nih.gov
Glomerular Filtration5% nih.gov

Mechanistic Physiologically Based Pharmacokinetic (PBPK) Modeling of this compound Transport

Mechanistic physiologically based pharmacokinetic (PBPK) models have been developed to simulate and predict the transport of this compound. nih.govnih.goveventscribe.net These complex computational models integrate physiological parameters with in vitro data to describe the compound's journey through the body, including its formation from vitamin B6 in the liver and its subsequent active secretion by the kidneys. eventscribe.netresearchgate.net

PBPK models for this compound have been successfully verified against clinical data. nih.goveventscribe.net They can accurately predict the changes in this compound plasma concentrations and renal clearance when OAT1/3 transporters are inhibited by drugs like probenecid, ritlecitinib, and tafamidis. nih.govresearchgate.netresearchgate.net This predictive capability makes PBPK modeling a valuable tool in drug development for assessing the potential of new drug candidates to cause drug-drug interactions by inhibiting OAT1 or OAT3. eventscribe.netresearchgate.net By using this compound as an endogenous biomarker within these models, researchers can evaluate transporter inhibition without the need to administer an external probe drug. eventscribe.net Furthermore, these models have been instrumental in confirming the dominant role of OAT3 in the renal elimination of this compound, with model-based estimates attributing over 80% of its clearance to this transporter. nih.govnih.gov

Influence of Genetic and Environmental Factors on Transporter Activity in Model Organisms

Research has revealed that both genetic and environmental factors can influence the activity of the transporters responsible for this compound elimination, leading to variability in its pharmacokinetic profile.

Studies comparing different human populations have uncovered significant ethnic differences. nih.govnih.gov For instance, one meta-analysis found that baseline plasma levels of this compound were 38% higher in White males compared to Japanese males. nih.govnih.govresearchgate.net Correspondingly, the amount of this compound excreted in the urine and its total renal clearance were significantly higher in Japanese males (1.5-fold and 2.2-fold, respectively), suggesting a difference in the baseline activity of renal transporters like OAT3 between these groups. nih.govnih.govresearchgate.net No significant differences based on sex were observed. nih.gov

Table 3: Comparison of this compound (5-PA) Pharmacokinetic Parameters Between White and Japanese Males
Pharmacokinetic ParameterWhite MalesJapanese MalesFold Difference (Japanese vs. White)Reference
Plasma AUC0-24h (ng·h/mL)78.2 ± 28.256.5 ± 15.2~0.72x nih.gov
Amount Excreted in UrineLowerHigher~1.5x nih.govnih.gov
Renal Clearance (mL/min)250.1 ± 48.2546.4 ± 121.8~2.2x nih.govnih.gov

Environmental factors, most notably the co-administration of other drugs, can also impact transporter function. As established, OAT1/3 inhibitors like probenecid act as an environmental influence that directly alters the renal clearance of this compound. biorxiv.org Furthermore, genetic factors in model organisms that affect the broader vitamin B6 metabolic pathway can indirectly influence transporter activity by altering the amount of this compound available for transport. In knockout mouse models, the absence of OAT1 or OAT3 leads to elevated plasma concentrations of this compound, directly demonstrating the genetic basis of its transport. mdpi.comresearchgate.net Similarly, genetic diseases modeled in organisms like zebrafish, such as those affecting the ALPL or PLPHP genes, disrupt the vitamin B6 metabolic cascade, thereby changing the substrate load presented to the renal transporters. nih.govunitedformetabolicdiseases.nl

Roles in Metabolic Research Beyond Vitamin B6 Catabolism

Involvement in Broader Metabolomic Profiling Studies

While this compound is a product of bacterial vitamin B6 metabolism, its isomer, 4-pyridoxic acid (4-PA), is the primary catabolite in humans and is frequently measured in broader metabolomic profiling studies. rupahealth.comwikipedia.org These studies utilize advanced analytical techniques to measure a wide array of small molecules in biological samples, providing a snapshot of metabolic status. In this context, 4-pyridoxic acid serves as a biomarker that extends beyond simple vitamin B6 status assessment, offering insights into various physiological and pathological states.

Metabolomic research has identified fluctuations in 4-pyridoxic acid levels in several conditions:

Renal Transporter Function: 4-pyridoxic acid has been proposed as a reliable endogenous biomarker for the activity of organic anion transporters 1 and 3 (OAT1/3) in the kidneys. nih.gov Inhibition of these transporters by drugs can lead to an increase in plasma 4-pyridoxic acid concentration and a decrease in its renal clearance, making it a useful surrogate for predicting potential drug-drug interactions involving renal secretion pathways. nih.gov

Alcohol Use Disorder: In studies of patients with severe alcohol use disorder (sAUD), blood metabolomic profiling revealed significantly increased levels of 4-pyridoxic acid. elifesciences.orgbiorxiv.org This elevation is likely attributable to the common clinical practice of administering vitamin B supplements during detoxification protocols. elifesciences.org

Dietary Intake: Human studies have shown a positive correlation between dietary protein intake and plasma concentrations of 4-pyridoxic acid, along with other B-vitamins. uib.no This suggests that 4-PA levels can reflect aspects of macronutrient consumption.

Inflammatory Bowel Disease (IBD): Metabolomic profiling of IBD patients has included 4-pyridoxic acid as part of a panel of metabolites used to distinguish patients from healthy controls, indicating its potential role in understanding the metabolic disturbances associated with the disease. ulpgc.es

These applications in metabolomics demonstrate that the measurement of vitamin B6 catabolites provides information not just on nutritional status, but also on kidney function, dietary patterns, and the metabolic impact of clinical conditions and treatments. nih.gov

Table 1: 4-Pyridoxic Acid in Human Metabolomic Studies

Studied Condition/ContextSample TypeObserved Change in 4-Pyridoxic AcidAssociated Finding/Implication
Renal Function Assessment Plasma, UrineIncreased plasma levels, decreased renal clearance upon OAT1/3 inhibitionServes as an endogenous biomarker for OAT1/3 transporter activity and potential drug-drug interactions. nih.gov
Severe Alcohol Use Disorder PlasmaSignificantly increased levels post-treatmentReflects vitamin B supplementation administered during patient detoxification. elifesciences.orgbiorxiv.org
Dietary Protein Intake PlasmaHigher concentrations with increased protein intakeActs as a biomarker reflecting macronutrient consumption patterns. uib.no
Inflammatory Bowel Disease Serum, UrineAltered levels compared to healthy controlsPart of a metabolic signature for distinguishing IBD patients. ulpgc.es

Analogues and Derivatives of Pyridoxic Acid in Biochemical Probes

The core structure of pyridoxic acid and its precursors has been chemically modified to create analogues and derivatives that serve as powerful biochemical probes for studying metabolic processes and enzyme mechanisms.

One innovative application involves the use of stable isotope-labeled derivatives of pyridoxine to trace protein turnover non-invasively. In one study, a dideuterated form of pyridoxine was administered to mice. nih.gov This labeled precursor is metabolized in the body to a deuterated version of 4-pyridoxic acid, which is then excreted in the urine. By measuring the isotope abundance in the excreted 4-pyridoxic acid using gas chromatography-mass spectrometry (GC/MS), researchers could determine the kinetics of labeling for the body's vitamin B6 pools. Because the majority of vitamin B6 in skeletal muscle is bound to glycogen (B147801) phosphorylase, this method provides a non-invasive way to measure the degradation rate of this specific protein. nih.gov

In another area, conjugates of pyridoxal (the immediate precursor to pyridoxic acid) have been synthesized to act as enzyme inhibitors. Researchers designed and synthesized pyridoxyl-substrate conjugates to target human histidine decarboxylase, a key enzyme in histamine (B1213489) production. nih.gov One such analogue, pyridoxyl-histidine methyl ester (PHME), proved to be an effective inhibitor. These studies use the vitamin B6-like structure as a scaffold to deliver an inhibitory component to the active site of a target enzyme, providing a basis for rational drug design. nih.gov

Table 2: Examples of Pyridoxic Acid-Related Biochemical Probes

Analogue/DerivativeApplicationTarget Molecule/ProcessResearch Finding
Deuterated Pyridoxine Metabolic TracerGlycogen PhosphorylaseMetabolized to labeled 4-pyridoxic acid, allowing non-invasive measurement of glycogen phosphorylase turnover via urine analysis. nih.gov
Pyridoxyl-histidine methyl ester Enzyme InhibitorHuman Histidine DecarboxylaseActs as a potent inhibitor, demonstrating the utility of pyridoxyl conjugates in probing enzyme active sites and designing specific inhibitors. nih.gov

Comparative Biochemistry of this compound Across Species

Differences in Bacterial versus Mammalian Degradation Pathways

The metabolic fate of vitamin B6 and its catabolites, including pyridoxic acid, differs significantly between mammals and bacteria. These differences highlight divergent evolutionary strategies for handling this essential vitamin.

In mammals , the degradation of vitamin B6 is a terminal catabolic process designed for excretion. The active coenzyme form, pyridoxal 5'-phosphate (PLP), is first dephosphorylated to pyridoxal. mdpi.commhmedical.com In the liver, pyridoxal is irreversibly oxidized by an aldehyde oxidase to 4-pyridoxic acid (4-PA). wikipedia.orgmdpi.com This compound is metabolically inert in mammals and is efficiently excreted in the urine, serving as the primary end-product of vitamin B6 catabolism. wikipedia.org

In contrast, many bacteria can utilize vitamin B6 not just as a cofactor but also as a sole source of carbon and nitrogen. nih.govresearchgate.net This requires a complete degradation of the pyridine (B92270) ring. Consequently, bacterial pathways are more complex and varied.

Pathway 1 (via this compound): Some soil pseudomonads and Arthrobacter species degrade pyridoxine through a pathway involving isopyridoxal (B1221238) and This compound . nih.govresearchgate.net In this route, the pyridine ring of this compound is cleaved by an oxygenase, opening the ring to form an open-chain compound which can be funneled into central metabolism. researchgate.netqmul.ac.ukkegg.jp

Pathway 2 (via 4-Pyridoxic Acid): Other bacteria, such as different Pseudomonas and Mesorhizobium species, first produce 4-pyridoxic acid , similar to mammals. mdpi.com However, unlike in mammals, the process does not stop there. The 4-PA is further catabolized through a series of enzymatic steps, ultimately yielding products like succinic semialdehyde that can enter the Krebs cycle. mdpi.com

Therefore, while mammalian degradation is a linear path to excretion, bacterial degradation consists of complex, multi-step pathways designed to fully dismantle the vitamin for nutritional use.

Table 3: Comparison of Mammalian and Bacterial Vitamin B6 Degradation

FeatureMammalian PathwayBacterial Pathways
Primary Purpose Excretion of excess vitamin B6Utilization as a carbon/nitrogen source
Key Pyridoxic Acid Intermediate Exclusively 4-Pyridoxic AcidCan be 4-Pyridoxic Acid or this compound, depending on the species. researchgate.netmdpi.com
Key Enzymes PLP Phosphatase, Aldehyde Oxidase mdpi.commhmedical.comDehydrogenases, Oxygenases, Lactonases nih.govmdpi.com
Fate of Pyridine Ring Remains intact, excreted as 4-PA wikipedia.orgCleaved and fully degraded
Final Product 4-Pyridoxic Acid (excreted in urine) wikipedia.orgIntermediates of central metabolism (e.g., succinic semialdehyde) mdpi.com

Enzymatic Variations in Different Organisms

The distinct degradation pathways in mammals and bacteria are orchestrated by different sets of enzymes, each adapted to its specific metabolic role.

Enzymes in Mammals: The mammalian pathway is relatively simple, relying on two main enzyme activities for the formation of 4-pyridoxic acid from PLP:

Pyridoxal 5'-Phosphate (PLP) Phosphatase (EC 3.1.3.74): This enzyme, along with other non-specific phosphatases like tissue-nonspecific alkaline phosphatase (TNSALP), hydrolyzes the phosphate (B84403) group from PLP to yield pyridoxal. mhmedical.comnih.govbevital.no This dephosphorylation is a prerequisite for the subsequent oxidation step.

Aldehyde Oxidase (EC 1.2.3.1): This liver enzyme, sometimes referred to as pyridoxal oxidase, catalyzes the irreversible oxidation of the aldehyde group of pyridoxal to a carboxylic acid, forming 4-pyridoxic acid. rupahealth.commdpi.comnih.gov

Enzymes in Bacteria: Bacterial degradation involves a more diverse array of enzymes capable of modifying and ultimately cleaving the pyridine ring.

5-Pyridoxic-acid Oxygenase (EC 1.14.13.241): Found in Arthrobacter sp., this FAD-dependent monooxygenase is a critical enzyme that catalyzes the cleavage of the pyridine ring of this compound. nih.govqmul.ac.ukkegg.jp This ring-opening step is essential for the complete catabolism of the vitamin.

Pyridoxal-4-Dehydrogenase (EC 1.1.1.107): Identified in Pseudomonas sp., this enzyme oxidizes pyridoxal to 4-pyridoxolactone, an intermediate in the formation of 4-pyridoxic acid in this organism. mdpi.com

4-Pyridoxic Acid Dehydrogenase: In Pseudomonas MA-1, this membrane-bound enzyme acts on 4-pyridoxic acid, initiating its further degradation, a step absent in mammals. rupahealth.commdpi.com

Pyridoxamine-Phosphate Oxidase (EC 1.4.3.5): While also present in mammals for interconversion of vitamers, in bacteria this FMN-dependent enzyme is part of the salvage pathway that can channel different forms of vitamin B6 towards the degradative pathways. wikipedia.orgbevital.no

These enzymatic differences underscore the fundamental divergence in vitamin B6 metabolism between kingdoms, reflecting their distinct physiological needs and ecological niches.

Table 4: Key Enzymes in Pyridoxic Acid Metabolism Across Species

EnzymeOrganism/ClassReaction CatalyzedCofactor/Key Feature
PLP Phosphatase MammalsPyridoxal 5'-phosphate → PyridoxalHydrolyzes phosphate group. mhmedical.combevital.no
Aldehyde Oxidase MammalsPyridoxal → 4-Pyridoxic AcidIrreversible oxidation in the liver. mdpi.comnih.gov
5-Pyridoxic-acid Oxygenase Bacteria (Arthrobacter sp.)Cleavage of the this compound ringFAD-dependent monooxygenase. nih.govqmul.ac.uk
Pyridoxal-4-Dehydrogenase Bacteria (Pseudomonas sp.)Pyridoxal → 4-PyridoxolactoneStep in the formation of 4-PA. mdpi.com
4-Pyridoxic Acid Dehydrogenase Bacteria (Pseudomonas sp.)Oxidation of 4-Pyridoxic AcidInitiates further degradation of 4-PA. rupahealth.commdpi.com

Genetic and Enzymatic Factors Influencing 5 Pyridoxic Acid Metabolism in Research Contexts

Genetic Defects Affecting Upstream Vitamin B6 Metabolism and Indirectly 5-Pyridoxic Acid Levels

Several genetic disorders result from deficiencies in enzymes critical for vitamin B6 metabolism. These deficiencies primarily lead to altered PLP levels or imbalances in other vitamin B6 vitamers, which can indirectly influence the pool of pyridoxal (B1214274) available for conversion into this compound.

Aldehyde Dehydrogenase 7A1 (ALDH7A1) Deficiency Research

Aldehyde Dehydrogenase 7A1 (ALDH7A1), also known as antiquitin, plays a role in lysine (B10760008) degradation and cellular defense against oxidative stress nih.govgenecards.org. Mutations in the ALDH7A1 gene are the primary cause of pyridoxine-dependent epilepsy (PDE) nih.govbiorxiv.orgresearchgate.netnih.govpdeonline.org. In ALDH7A1 deficiency, the accumulation of alpha-aminoadipic semialdehyde (AASA) and its cyclized form, piperideine-6-carboxylate (P6C), occurs nih.govnih.govsci-hub.se. P6C is known to react with PLP, forming a stable condensation product that inactivates PLP, leading to a functional vitamin B6 deficiency nih.govnih.govsci-hub.semissouri.edu. This PLP inactivation and depletion indirectly impacts the availability of pyridoxal for its conversion to this compound.

Pyridoxal Phosphate (B84403) Binding Protein (PLPBP) Deficiency Research

The pyridoxal 5'-phosphate-binding protein (PLPBP), also referred to as PLPHP or YggS, is a conserved protein implicated in vitamin B6 homeostasis oup.comnih.govresearchgate.netresearchgate.net. Research suggests that PLPBP may function as a PLP chaperone, facilitating the delivery of PLP to apo-enzymes and maintaining PLP pool stability researchgate.net. Loss-of-function mutations in PLPBP disrupt vitamin B6 homeostasis, leading to intracellular accumulation of PNP and potentially affecting PMP levels nih.govasm.orgasm.org. This perturbation in the balance of vitamin B6 vitamers can indirectly influence the metabolic pathways leading to this compound formation.

Studies on Enzymes Directly Metabolizing or Forming this compound

This compound is primarily formed through the oxidation of pyridoxal (PL), the aldehyde form of vitamin B6 rupahealth.comannualreviews.org. This catabolic process is mediated by specific enzymatic activities.

Characterization of Aldehyde Oxidases and Dehydrogenases

The conversion of pyridoxal to this compound (4-PA) is catalyzed by enzymes belonging to the aldehyde oxidase and aldehyde dehydrogenase families rupahealth.comcore.ac.ukannualreviews.orgnih.gov.

NAD+-dependent Aldehyde Dehydrogenase: This enzyme class is widely distributed in various tissues, including mitochondria, cytosol, and microsomes annualreviews.orgnih.gov. Research has demonstrated that these dehydrogenases efficiently catalyze the oxidation of pyridoxal to 4-Pyridoxic acid, utilizing NAD+ as a cofactor annualreviews.orgnih.gov. Studies have characterized the kinetic properties and tissue distribution of these enzymes, confirming their role in the primary catabolic pathway of vitamin B6 annualreviews.orgnih.gov.

These enzymes are central to the final steps of vitamin B6 catabolism, directly converting pyridoxal into the excretable form, this compound.

Compound List

this compound (4-PA)

Vitamin B6

Pyridoxal Kinase (PLK)

Pyridox(am)ine 5'-Phosphate Oxidase (PNPO)

Aldehyde Dehydrogenase 7A1 (ALDH7A1)

Pyridoxal Phosphate Binding Protein (PLPBP)

Pyridoxal 5'-phosphate (PLP)

Pyridoxal (PL)

Pyridoxine (B80251) (PN)

Pyridoxamine (B1203002) (PM)

Pyridoxine 5'-phosphate (PNP)

Pyridoxamine 5'-phosphate (PMP)

Aldehyde Oxidase (AOX)

NAD+-dependent Aldehyde Dehydrogenase

Alpha-aminoadipic semialdehyde (AASA)

Piperideine-6-carboxylate (P6C)

Studies on this compound Oxygenase from Microorganisms

Microorganisms play a significant role in the degradation of Vitamin B6 and its metabolites, including this compound. A key enzyme in this process is this compound oxygenase (5-PAO). Studies have focused on isolating and characterizing this enzyme from various microbial species.

One notable study involved the purification of 5-PAO from Arthrobacter sp. researchgate.netijciar.comijciar.comtandfonline.com. This enzyme was purified approximately 190-fold to homogeneity from cells grown with pyridoxine as the sole carbon and nitrogen source. The purified 5-PAO was identified as a cytoplasmic enzyme. It catalyzes a critical ring-opening step in the degradation of pyridoxine, which is a major pathway for Vitamin B6 breakdown researchgate.net. This enzyme is an FAD-dependent oxygenase, meaning it utilizes FAD (flavin adenine (B156593) dinucleotide) as a cofactor and incorporates both hydrogen and oxygen atoms into its substrate during the reaction researchgate.net.

Further research has identified related enzymes, such as pyridoxine 4-oxidase (PN 4-oxidase), from other microorganisms like Microbacterium luteolum tandfonline.com. This enzyme catalyzes the oxidation of pyridoxine to pyridoxal and hydrogen peroxide, requiring FAD for its activity. Studies on PN 4-oxidase have also involved its molecular cloning and expression in Escherichia coli, confirming its properties tandfonline.com. While 5-PAO directly acts on this compound, PN 4-oxidase acts on pyridoxine, demonstrating different enzymatic strategies in Vitamin B6 catabolism tandfonline.com.

The presence and characterization of these enzymes in microorganisms provide insights into the biochemical routes for Vitamin B6 degradation, which can be relevant for understanding nutrient cycling and the breakdown of related compounds.

Regulatory Mechanisms of Enzymes in the this compound Pathway

The regulation of enzymes involved in the Vitamin B6 metabolic pathway, which includes the formation and further breakdown of this compound, is crucial for maintaining cellular homeostasis of this essential cofactor. While direct regulatory mechanisms specifically for this compound metabolism are less detailed in the provided search results compared to the broader Vitamin B6 pathways, general principles of enzyme regulation within this vitamin's metabolism are evident.

In general, the Vitamin B6 metabolic network involves the interconversion of various vitamers (pyridoxal, pyridoxine, pyridoxamine, and their phosphorylated forms) and their catabolism. Pyridoxal 5'-phosphate (PLP), the active coenzyme form, is synthesized through de novo pathways and salvage pathways mhmedical.comresearchgate.netmdpi.comasm.orgresearchgate.netnih.gov. The regulation of these synthesis and salvage pathways is critical. For instance, in Escherichia coli, the expression of genes encoding the PLP synthase complex is regulated by transcription factors like PdxR, which can bind to PLP, thereby providing a feedback mechanism to control PLP biosynthesis at the transcriptional level nih.gov.

Catabolism of PLP leads to the formation of pyridoxal, which is then further metabolized into 4-pyridoxic acid (4-PA) by aldehyde oxidase or aldehyde dehydrogenase mhmedical.comnih.govannualreviews.orgresearchgate.net. While 4-PA is the primary catabolite excreted in urine in mammals, microbial pathways can involve other products like this compound researchgate.netbac-lac.gc.ca. The enzymes responsible for these catabolic steps, such as aldehyde oxidases and dehydrogenases, are generally described as having low substrate specificity annualreviews.org.

Data Table: Microbial this compound Oxygenase (5-PAO) Characteristics

Enzyme NameSource OrganismCofactor RequirementKey Reaction CatalyzedResearch Citation
This compound Oxygenase (5-PAO)Arthrobacter sp.FADRing-opening of this compound in pyridoxine degradation researchgate.netijciar.comijciar.comtandfonline.com
Pyridoxine 4-Oxidase (PN 4-oxidase)Microbacterium luteolumFADOxidation of pyridoxine to pyridoxal tandfonline.com

Compound List

this compound

Pyridoxine

Pyridoxal

Pyridoxamine

Pyridoxal 5'-phosphate (PLP)

Pyridoxine 5'-phosphate (PNP)

Pyridoxamine 5'-phosphate (PMP)

4-Pyridoxic acid (4-PA)

Future Research Directions and Open Questions in 5 Pyridoxic Acid Biology

Elucidation of Novel Metabolic Fates of 5-Pyridoxic Acid

Despite being considered an end-product, the complete metabolic journey of this compound is not fully understood. Current research suggests that while it is primarily excreted, there is potential for further breakdown or conjugation pathways that have not been thoroughly characterized. Future research should aim to identify and elucidate any novel metabolic transformations of 5-PA within biological systems. This includes investigating potential enzymatic modifications, such as further oxidation, reduction, or conjugation reactions, which could alter its biological activity or excretion profile. Understanding these pathways is crucial for a comprehensive view of vitamin B6 homeostasis and the disposition of its metabolites nih.govmdpi.com. Research into microbial enzymes involved in the breakdown of 5-PA, such as 4-pyridoxic acid dehydrogenase, also highlights potential alternative metabolic routes that warrant further exploration in mammalian systems nih.gov.

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Studies

Accurate and sensitive quantification of this compound, alongside other vitamin B6 vitamers, is essential for detailed metabolomic studies. While techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are established methods for 5-PA analysis ontosight.ai, the development of more advanced and high-throughput analytical techniques is needed. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has shown promise for simultaneous measurement of multiple B6 vitamers and their metabolites in complex biological matrices like plasma and cerebrospinal fluid plos.orgmdpi.comresearchgate.netresearchgate.netnih.govqut.edu.auresearchgate.net. Future research should focus on refining these methods to improve sensitivity, reduce matrix effects, and enable broader coverage of the vitamin B6 metabolome. This includes developing techniques for analyzing 5-PA in various cellular compartments and under diverse physiological conditions, thereby facilitating comprehensive metabolomic profiling and uncovering subtle metabolic alterations nih.govaacrjournals.org.

Investigation of Unexplored Biological Roles in Specific Cellular or Organelle Systems

Beyond its role as a urinary marker, the potential biological functions of this compound within specific cellular or organelle systems remain largely unexplored. While it is considered a catabolic product, its presence in various biological fluids and tissues suggests it might possess as-yet-undiscovered roles. Research could investigate whether 5-PA has any signaling capabilities, antioxidant properties, or interactions with specific cellular components or pathways. For instance, exploring its localization and potential effects within mitochondria or the endoplasmic reticulum could reveal novel physiological contributions. Understanding these localized roles is critical for a holistic appreciation of vitamin B6's impact on cellular health and function nih.gov.

Integration of this compound Data into Systems Biology and Multi-Omics Research

To fully understand the place of this compound within the broader biological landscape, its data must be integrated into systems biology and multi-omics research frameworks. By combining 5-PA measurements with genomics, transcriptomics, proteomics, and other metabolomic data, researchers can identify its connections to various cellular pathways and networks annualreviews.orgntu.ac.uknih.govresearchgate.nettandfonline.com. For example, studies exploring the gut microbiota's influence on optic neuritis have indicated potential interactions between gut taxa, immune pathways, and vitamin B6 metabolism, suggesting a need for integrated multi-omics approaches nih.govresearchgate.net. Such integrated analyses can reveal how 5-PA levels are modulated by complex biological interactions and potentially uncover its role in disease pathogenesis or as a predictive biomarker within larger biological systems. This approach is crucial for advancing personalized medicine and understanding the intricate nutrient-metabolite-disease relationships annualreviews.orgescholarship.org.

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways involved in 5-pyridoxic acid catabolism, and how do they vary across microbial species?

  • Methodological Answer : The catabolism of this compound (5-PA) involves two key pathways. In Pseudomonas IA and Arthrobacter Cr-7, Pathway A includes oxidative decarboxylation and ring-opening reactions catalyzed by Mn²⁺-dependent decarboxylases and FAD-dependent oxygenases (e.g., MHPCO) . Pathway B, observed in Pseudomonas strain MA-1, involves oxidation to 5-pyridoxolactone followed by hydrolysis and oxidative ring opening. To validate these pathways, researchers should employ isotopic labeling (e.g., ¹⁴C-tracing) coupled with HPLC-MS to track metabolite intermediates . Comparative studies across species require genomic analysis (e.g., identifying homologs of MHPCO or pyridoxine-5-dehydrogenase) and enzyme activity assays under varied redox conditions .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) paired with spectrofluorimetric detection is the gold standard. For serum or dialysate samples, derivatization with potassium cyanide converts pyridoxal 5'-phosphate (PLP) to 4-pyridoxic acid 5'-phosphate, which fluoresces at 418 nm (excitation: 325 nm) . Protein precipitation with trichloroacetic acid (3.3% m/V) is critical to minimize interference. Validation should include spike-recovery tests (85–115% recovery) and calibration curves (detection limit: 0.22 ng/mL) . For microbial cultures, anion-exchange chromatography can resolve 5-PA from lactone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters for this compound oxygenases?

  • Methodological Answer : Discrepancies in enzyme kinetics (e.g., Kₘ values for MHPCO) often arise from assay conditions (e.g., O₂ saturation, NADH regeneration systems) or substrate purity. To standardize results:

  • Use continuous spectrophotometric assays (e.g., NADH oxidation at 340 nm) under controlled O₂ tension .
  • Validate substrate identity via NMR or X-ray crystallography (e.g., PDB: 3GMC for MHPCO-substrate binding) .
  • Employ alternate substrates (e.g., 5-PA vs. CpdI) to distinguish binding order and mechanism .
  • Report kₐₜ and Kₘ with error margins derived from triplicate trials.

Q. What structural insights can guide the design of inhibitors targeting this compound metabolism in pathogens?

  • Methodological Answer : The crystal structure of MHPCO (PDB: 3GMC) reveals a conserved FAD-binding domain and substrate pocket . Computational docking (e.g., AutoDock Vina) can identify potential inhibitors (e.g., analogs of 2-methyl-3-hydroxypyridine-5-carboxylic acid) that block the active site. Validate candidates via:

  • Site-directed mutagenesis of key residues (e.g., Arg-123, which stabilizes FAD) .
  • Competitive inhibition assays with IC₅₀ determination.
  • Growth inhibition studies in Pseudomonas cultures supplemented with 5-PA .

Q. How should researchers address variability in this compound recovery rates during fluorescence-based assays?

  • Methodological Answer : Variability stems from matrix effects (e.g., protein binding in serum) or photobleaching. Mitigation strategies include:

  • Internal standardization with deuterated 5-PA (d₃-5-PA) .
  • Quenching correction via time-resolved fluorescence .
  • Optimization of excitation/emission slit widths (e.g., 5 nm bandwidth) to balance sensitivity and signal-to-noise ratio .

Methodological Design Considerations

Q. What experimental designs are optimal for elucidating the role of this compound in vitamin B6 deficiency models?

  • Methodological Answer : Use knock-out microbial strains (e.g., E. coli ΔpdxH) or dietary B6-deficient rodent models. Key steps:

  • Quantify 5-PA and PLP in tissues via LC-MS/MS .
  • Correlate 5-PA levels with biomarkers (e.g., homocysteine for B6 status).
  • Employ stable isotope dilution (²H₄-5-PA) to correct for extraction losses .

Q. How can researchers integrate multi-omics data to study this compound’s regulatory roles?

  • Methodological Answer : Combine transcriptomics (RNA-seq of Pseudomonas under B6 limitation), proteomics (MHPCO expression via Western blot), and metabolomics (GC-MS for TCA cycle intermediates). Use pathway enrichment tools (e.g., KEGG Mapper) to link 5-PA flux to energy metabolism .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s stability in acidic vs. alkaline conditions?

  • Methodological Answer : Stability studies should replicate conditions from literature (e.g., pH 2–9, 37°C). Use LC-UV (280 nm) to monitor degradation products (e.g., lactone formation at pH <4) . For long-term storage, recommend lyophilization at -80°C with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.